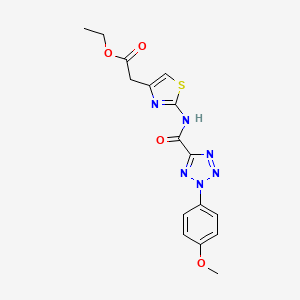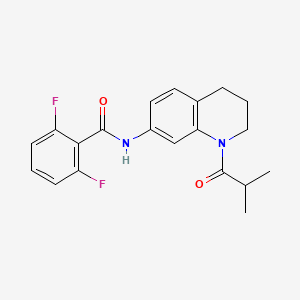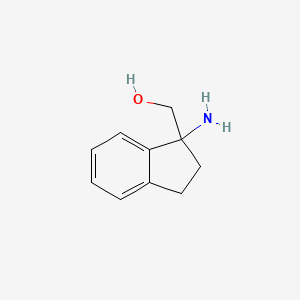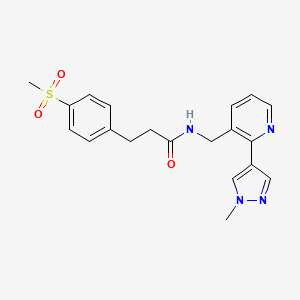
ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a compound that belongs to a class of chemicals known for their potential pharmacological activities. The compound's structure suggests it may have interactions with biological systems, possibly through enzyme inhibition or receptor modulation, which could be leveraged for therapeutic purposes.
Synthesis Analysis
The synthesis of related thiazolyl acetate derivatives has been explored in various studies. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their biological activities . Another study reported the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate . These methods often involve cyclization reactions and the use of microwave-assisted synthesis, which can enhance reaction rates and yields.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.
Chemical Reactions Analysis
The reactivity of thiazolyl acetate derivatives towards various reagents has been studied, leading to the formation of different heterocyclic compounds. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These reactions are significant for the diversification of the chemical structure and potential enhancement of biological activity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds' properties can be inferred. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure, particularly the presence of functional groups capable of hydrogen bonding and the overall molecular polarity .
Relevant Case Studies
Several of the synthesized compounds have been evaluated for their pharmacological activities. Compounds with halogen substitution were found to exhibit good anti-inflammatory and analgesic activities . Additionally, metal complexes of a related compound demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model . These case studies highlight the potential therapeutic applications of thiazolyl acetate derivatives and their metal complexes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of various thiazole and fused derivatives with significant antimicrobial activities. The compound's reactivity towards different reagents allows the synthesis of arylidene, pyridine, thiophene, and anilide derivatives, which exhibit antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, its derivatives have been synthesized for antimicrobial and antioxidant studies, showing excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).
Antimicrobial and Antioxidant Properties
A series of thiazole compounds derived from this compound have been synthesized and tested for their anticancer activity against breast cancer cells, showcasing the compound's potential in developing anticancer agents (Sonar et al., 2020). Furthermore, its derivatives have demonstrated significant anti-inflammatory, analgesic, and antioxidant activities, highlighting its therapeutic potential in various medical applications (Attimarad et al., 2017).
Heterocyclic Synthesis
The compound is also pivotal in the synthesis of heterocyclic compounds such as thiazolopyrimidines, showcasing its versatility in organic synthesis and the potential for discovering new therapeutic agents (Sherif et al., 1993). Its ability to produce various substituted pyran, pyridine, and pyridazine derivatives further underscores its significance in heterocyclic chemistry and drug development (Mohareb et al., 2004).
Zukünftige Richtungen
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its potential applications in medicine.
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-3-26-13(23)8-10-9-27-16(17-10)18-15(24)14-19-21-22(20-14)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZYMWCRADDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)





![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)